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molecular formula C6H6MgO4 B1198104 Magnesium acrylate CAS No. 5698-98-6

Magnesium acrylate

Cat. No. B1198104
M. Wt: 166.41 g/mol
InChI Key: DWLAVVBOGOXHNH-UHFFFAOYSA-L
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Patent
US04533508

Procedure details

A 50 percent solution of magnesium acrylate is prepared by reacting 466 g of magnesium hydroxide in 1050 ml of water with 1152 g of acrylic acid in a stirred, cooled reaction vessel. Acrylic acid is added slowly to the magnesium hydroxide. The temperature of the reaction mixture does not exceed 30° C. during the addition. The reaction mixture is filtered to yield a clear, slightly yellow solution.
Quantity
466 g
Type
reactant
Reaction Step One
Quantity
1152 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([OH:8])(=[O:7])[CH:5]=[CH2:6]>O>[C:4]([O-:8])(=[O:7])[CH:5]=[CH2:6].[Mg+2:2].[C:4]([O-:8])(=[O:7])[CH:5]=[CH2:6] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
466 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
1152 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Four
Name
Quantity
1050 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
reaction vessel
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture does not exceed 30° C. during the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to yield a clear, slightly yellow solution

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Mg+2].C(C=C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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